BenchChemオンラインストアへようこそ!

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one (CAS 2408938-46-3) is a synthetic small molecule featuring a 3H-isoindol-1-one core, a 4-amino substituent, and a (3R,6R)-configured 2-oxo-6-(trifluoromethyl)piperidin-3-yl moiety. The compound is annotated in the Therapeutic Target Database (TTD) as an antagonist of indoleamine 2,3-dioxygenase 1 (IDO1).

Molecular Formula C14H14F3N3O2
Molecular Weight 313.28
CAS No. 2408938-46-3
Cat. No. B2506475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one
CAS2408938-46-3
Molecular FormulaC14H14F3N3O2
Molecular Weight313.28
Structural Identifiers
SMILESC1CC(NC(=O)C1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F
InChIInChI=1S/C14H14F3N3O2/c15-14(16,17)11-5-4-10(12(21)19-11)20-6-8-7(13(20)22)2-1-3-9(8)18/h1-3,10-11H,4-6,18H2,(H,19,21)/t10-,11-/m1/s1
InChIKeyIYMHZQQWBUDRML-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one (CAS 2408938-46-3): Chemical Identity and Therapeutic Target Rationale


4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one (CAS 2408938-46-3) is a synthetic small molecule featuring a 3H-isoindol-1-one core, a 4-amino substituent, and a (3R,6R)-configured 2-oxo-6-(trifluoromethyl)piperidin-3-yl moiety. The compound is annotated in the Therapeutic Target Database (TTD) as an antagonist of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Its structural features, particularly the stereochemically defined trifluoromethyl-piperidinone fragment, place it within the class of tryptophan-catabolizing enzyme inhibitors. However, in authoritative public databases such as PubMed, BindingDB, and ChEMBL, no quantitative bioactivity data for this exact stereoisomer have been deposited to date [1].

Why Structural Analogs of 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one Cannot Be Procured as Drop-in Replacements


In the IDO1/TDO inhibitor class, minor structural perturbations—especially to the piperidine ring stereochemistry and substitution pattern—frequently produce orders-of-magnitude shifts in potency and selectivity [1]. The (3R,6R) configuration of the trifluoromethyl-piperidinone fragment in this compound is expected to impose a specific three-dimensional pharmacophore that would not be replicated by its racemate, diastereomers, or des-trifluoromethyl analogs. Without direct experimental comparison, it cannot be assumed that more readily available structural neighbors (e.g., racemic 4-amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one, CAS 2408961-94-2) exhibit equivalent target engagement, selectivity, or ADME behavior [1].

Quantitative Differentiation Evidence for 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one for Scientific Selection


IDO1 Inhibitory Potency of the (3R,6R) Stereoisomer Remains Unreported in Public-Domain Data

The compound is listed as an IDO1 antagonist in the Therapeutic Target Database, yet no primary journal article or patent discloses an IC50, Ki, or EC50 value for this specific (3R,6R) stereoisomer. The closest publicly available analog, a racemic mixture (CAS 2408961-94-2), likewise lacks a published IDO1 IC50 [1]. By class-level inference, potent IDO1 inhibitors in the isoindolone series typically achieve IC50 values in the sub-micromolar to low nanomolar range, but this cannot be specifically attributed to the target compound.

IDO1 inhibitor Immuno-oncology Tryptophan metabolism

Selectivity Profile Against TDO2 Has Not Been Measured for the Enantiopure Compound

Many isoindolone-based IDO1 ligands also interact with tryptophan 2,3-dioxygenase (TDO2), and achieving selectivity is a critical milestone in the immuno-oncology field. No published data are available on the TDO2 affinity or functional inhibition for 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one. Class-level data indicate that closely related analogs exhibit IDO1/TDO selectivity ratios varying from 0.5 to >100-fold [1]; thus, no reliable inference can be drawn for this compound.

TDO2 inhibitor IDO1/TDO dual inhibitor Kynurenine pathway

No Public Pharmacokinetic or Solubility Data Exist to Support Formulation Selection

The 4-amino substituent and the lipophilic trifluoromethyl-piperidinone fragment suggest that this compound may exhibit solubility and permeability characteristics distinct from des-amino or des-CF3 analogs. However, no experimental LogP, LogD, kinetic solubility, or microsomal stability data have been published for CAS 2408938-46-3. In silico predictions are available from proprietary vendor platforms (e.g., BenchChem), but these are excluded from the present analysis.

ADME Aqueous solubility Drug discovery

Cellular Activity and Cytotoxicity Data Are Completely Absent from the Public Record

No cell-based assay data (e.g., HeLa IDO1 cellular IC50, kynurenine production in A375 cells, or anti-proliferative activity in any cancer line) have been reported for this compound. The closely related analog class demonstrates that cell-based IDO1 IC50 values can diverge from biochemical IC50 by 10- to 100-fold. Without cell-based activity data, the functional pharmacology of this compound remains completely uncharacterized.

Cellular assay Cancer cell line Functional activity

Recommended Application Scenarios for 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one Based on Available Structural Annotations


Pharmacological Profiling of Chiral IDO1 Inhibition

The TTD annotation as an IDO1 antagonist supports its use in recombinant IDO1 biochemical assays to determine an IC50 value for the pure (3R,6R) enantiomer [1]. This would subsequently enable comparison with the racemic mixture (CAS 2408961-94-2) to quantify the stereochemical contribution to potency.

Head-to-Head Selectivity Panel Against TDO2 and IDO2

Given the absence of TDO2/IDO2 selectivity data, this compound is best suited for broad profiling against all three tryptophan-catabolizing enzymes (IDO1, IDO2, TDO2) to determine its suitability as a selective or dual inhibitor, in line with class-level SAR expectations [1].

In Vitro ADME and Solubility Characterization

The 4-amino group and the chiral CF3-piperidinone motif confer distinctive hydrogen-bond donor/acceptor capacity and lipophilicity. Researchers should prioritize experimental determination of thermodynamic solubility, LogD7.4, and microsomal stability to guide formulation for subsequent in vivo studies.

Quote Request

Request a Quote for 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.